
Tert-butyl 2-(2-bromoethoxy)benzoate
説明
Tert-butyl 2-(2-bromoethoxy)benzoate is a synthetic compound that is widely used in the field of science and industry for various applications. It is a synthetic intermediate useful for pharmaceutical synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C13H17BrO3 . Its molecular weight is 301.18 g/mol . The InChI code is 1S/C13H17BrO3/c1-13(2,3)17-12(15)10-6-4-5-7-11(10)16-9-8-14/h4-7H,8-9H2,1-3H3 .科学的研究の応用
Synthesis and Chemical Reactions
Hetero-Cope Rearrangement for Synthesis of Stable Free Radicals
The hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine leads to ortho-bromoaniline, which is then converted to a highly water-soluble nitroxide, potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate. This compound demonstrates significant persistence in water at pH 1, indicating stability and potential for various applications in chemical synthesis and possibly as a stable free radical in chemical research (L. Marx & A. Rassat, 2002).
Synthetic Applications in Organic Chemistry
Tert-butyl benzoates, including tert-butyl 2-(2-bromoethoxy)benzoate, can be converted into derivatives with a 1,4-disubstitution pattern on aromatics through a sequence involving organometallic species addition to cross-conjugated cyclohexadienone followed by allylic oxidation and decarboxylative aromatization. This method has been applied in the synthesis of antimicrobial compounds, demonstrating the compound's utility in complex organic synthesis (Rajesh Sunasee & D. Clive, 2008).
Oxidative Self-Coupling to Synthesize Benzylic Esters
This compound can undergo oxidative self-coupling mediated by TBAI (Tetra-n-butylammonium iodide) in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant under solvent-free conditions, leading to the synthesis of benzyl benzoates. This process provides a new pathway toward synthesizing benzylic esters from benzyl bromides, including those with electron-donating and withdrawing groups, indicating the versatility of this compound in organic synthesis (D. Saberi & H. Hashemi, 2018).
Chemical Stability and Reactivity
Stability in Peroxide Formations
This compound's structural analogs, such as tert-butyl peroxy benzoate, have been studied for their exothermic decomposition and thermal kinetics, providing insights into their stability and reactivity. Such studies are crucial for understanding the safety and handling of these compounds, especially in industrial applications and chemical syntheses involving peroxides (A. Hordijk & J. J. D. Groot, 1986).
Role in Polymerization Initiators
The tert-butoxy radical, related to tert-butyl esters including this compound, has been used as an initiator for polymerization processes. Studies on the use of tert-butoxy radicals in initiating polymerization and analyzing the resulting polymers provide valuable information on the utility of tert-butyl esters in polymer science (J. K. Allen & J. C. Bevington, 1961).
作用機序
Target of Action
Tert-butyl 2-(2-bromoethoxy)benzoate is a synthetic compound that is widely used in the field of science and industry for various applications
Mode of Action
The mode of action of this compound involves its interaction with these biological targets, leading to changes in cell function and signal transduction pathways . The tert-butoxide group in the compound is a strong, non-nucleophilic base in organic chemistry. It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution, such as in a Williamson ether synthesis or an S N 2 reaction .
Biochemical Pathways
, it can be inferred that the compound may affect various biochemical pathways related to these processes.
Pharmacokinetics
18 g/mol , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action involve the disruption of cell function and signal transduction pathways . This disruption can lead to changes in the normal functioning of cells, potentially affecting various biological processes.
Action Environment
, suggesting that temperature and humidity may affect its stability.
生化学分析
Biochemical Properties
Tert-butyl 2-(2-bromoethoxy)benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in esterification and hydrolysis reactions, such as esterases and lipases . The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of the enzymes, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects on cellular metabolism can lead to alterations in energy production, biosynthesis, and other metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to the active sites of enzymes, forming covalent bonds that either inhibit or activate the enzyme’s catalytic activity . Additionally, it can interact with transcription factors and other regulatory proteins, leading to changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed in studies, where a certain dosage level must be reached before significant biological effects are observed . High doses of this compound can lead to toxicity, including damage to tissues and organs .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by esterases and other enzymes . This compound can be metabolized through hydrolysis reactions, leading to the formation of its corresponding acid and alcohol derivatives . These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to specific proteins that facilitate its localization and accumulation in certain cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
tert-butyl 2-(2-bromoethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-13(2,3)17-12(15)10-6-4-5-7-11(10)16-9-8-14/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNMBDVIHMFPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1448476.png)
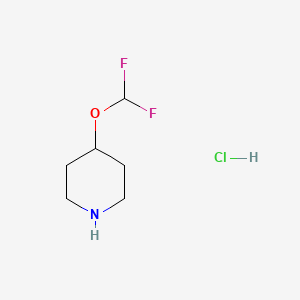
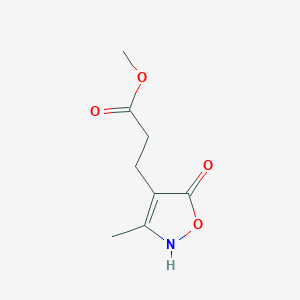
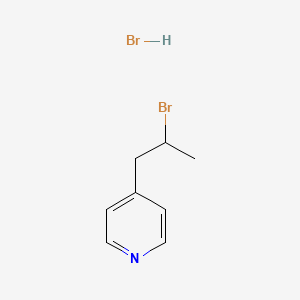

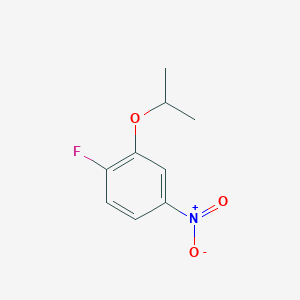
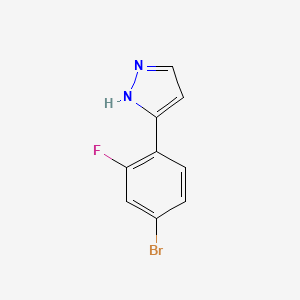
![Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1448486.png)
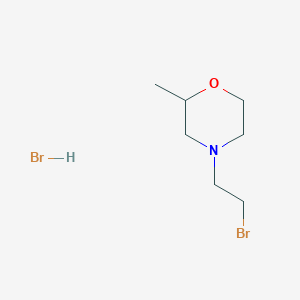
![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1448490.png)
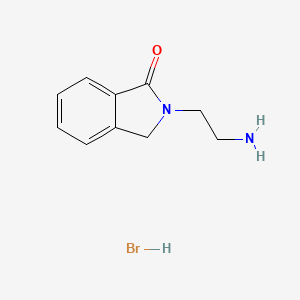
![4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride](/img/structure/B1448493.png)
![Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B1448496.png)
amine](/img/structure/B1448497.png)
